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Compound of Interest

Compound Name: Beryllium diiodide

Cat. No.: B1593921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and computational studies of beryllium
diiodide (BeI₂), a molecule of interest for its unique electronic and structural properties. This

document summarizes key quantitative data, details experimental and computational

methodologies, and provides visual representations of its molecular characteristics and the

workflows used to study them.

Molecular Structure and Geometry
Theoretical studies consistently predict a linear geometry for the beryllium diiodide monomer

in the gas phase, with an I-Be-I bond angle of 180°. This linearity is a consequence of the sp

hybridization of the central beryllium atom. The bonding in BeI₂ is a subject of interest,

exhibiting characteristics of both ionic and covalent interactions. While the electronegativity

difference between beryllium and iodine suggests a polar covalent bond, the symmetrical linear

arrangement of the atoms results in the cancellation of the bond dipoles, rendering the

molecule nonpolar.

A combined gas-phase electron diffraction/mass spectrometry (GED/MS) experiment and

quantum chemical calculations provide a comprehensive understanding of BeI₂'s structure. The

study by Shlykov et al. (2015) is a cornerstone in this area, offering both experimental and

theoretical data.[1]
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Table 1: Structural Parameters of Beryllium Diiodide (BeI₂) from Theoretical and Experimental

Studies

Parameter
Theoretical
Value

Method/Basis
Set

Experimental
Value

Reference

Be-I Bond

Length (re), Å
2.153

CCSD(T)/aug-cc-

pVTZ-PP
- [1]

Be-I Bond

Length (re), Å
2.158

MP2/aug-cc-

pVTZ-PP
- [1]

Be-I Bond

Length (re), Å
2.193

B3LYP/aug-cc-

pVTZ-PP
- [1]

Be-I Bond

Length (rg), Å at

501 K

- - 2.163(6) [1]

Be-I Bond

Length (rg), Å at

722 K

- - 2.172(7) [1]

I-Be-I Bond

Angle (∠), °
180

All theoretical

methods
180 (assumed) [1]

Spectroscopic Properties
The vibrational modes of beryllium diiodide have been investigated through both theoretical

calculations and experimental solid-state spectroscopy. For a linear triatomic molecule like

BeI₂, there are four vibrational modes, but only three fundamental frequencies: the symmetric

stretch (ν₁), the doubly degenerate bending mode (ν₂), and the asymmetric stretch (ν₃).

Table 2: Calculated Vibrational Frequencies (cm⁻¹) of Beryllium Diiodide (BeI₂) Monomer

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1593921?utm_src=pdf-body
https://www.researchgate.net/figure/An-overview-of-the-infrared-emission-spectrum-of-BeF-2-in-the_fig1_7543564
https://www.researchgate.net/figure/An-overview-of-the-infrared-emission-spectrum-of-BeF-2-in-the_fig1_7543564
https://www.researchgate.net/figure/An-overview-of-the-infrared-emission-spectrum-of-BeF-2-in-the_fig1_7543564
https://www.researchgate.net/figure/An-overview-of-the-infrared-emission-spectrum-of-BeF-2-in-the_fig1_7543564
https://www.researchgate.net/figure/An-overview-of-the-infrared-emission-spectrum-of-BeF-2-in-the_fig1_7543564
https://www.researchgate.net/figure/An-overview-of-the-infrared-emission-spectrum-of-BeF-2-in-the_fig1_7543564
https://www.benchchem.com/product/b1593921?utm_src=pdf-body
https://www.benchchem.com/product/b1593921?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vibrational Mode Frequency (cm⁻¹) Method/Basis Set

Symmetric Stretch (ν₁) 241 MP2/aug-cc-pVTZ-PP

Bending (ν₂) 101 MP2/aug-cc-pVTZ-PP

Asymmetric Stretch (ν₃) 651 MP2/aug-cc-pVTZ-PP

Symmetric Stretch (ν₁) 227 B3LYP/aug-cc-pVTZ-PP

Bending (ν₂) 87 B3LYP/aug-cc-pVTZ-PP

Asymmetric Stretch (ν₃) 612 B3LYP/aug-cc-pVTZ-PP

Data sourced from Shlykov et al. (2015).[1]

Solid-state infrared (IR) and Raman spectroscopy have been employed to characterize

beryllium diiodide. Müller et al. (2018) reported a facile synthesis and collected spectroscopic

data for the solid material, using quantum chemical calculations to aid in the assignment of the

vibrational modes.[2]

Thermodynamic Properties
The thermodynamic properties of gaseous beryllium diiodide have been determined through

a combination of experimental data and theoretical calculations. The NIST-JANAF

Thermochemical Tables provide evaluated data for its standard enthalpy of formation and

entropy.[3] The study by Shlykov et al. also contributed to the understanding of the

thermodynamics of beryllium dihalides.[1]

Table 3: Standard Thermodynamic Properties of Gaseous Beryllium Diiodide (BeI₂) at 298.15

K

Property Value Units Source

Standard Enthalpy of

Formation (ΔfH°)
-64.0 ± 2.1 kJ/mol NIST-JANAF[3]

Standard Molar

Entropy (S°)
303.49 J/(mol·K) NIST-JANAF[3]
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Experimental and Computational Protocols
Gas-Phase Electron Diffraction (GED)
The experimental determination of the gas-phase structure of BeI₂ was achieved using a

combined gas-phase electron diffraction and mass spectrometry (GED/MS) technique. The key

aspects of the methodology employed by Shlykov et al. (2015) are outlined below:[1]

Apparatus: A modified EMR-100 gas-phase electronograph was utilized for the diffraction

experiments.

Sample Evaporation: The BeI₂ sample was evaporated from a molybdenum effusion cell at

two different temperatures, 501(5) K and 722(10) K.

Data Analysis: The total scattering intensities were recorded and processed to obtain

molecular scattering functions. A least-squares analysis of these functions, combined with

theoretical calculations of vibrational amplitudes and shrinkage corrections, was performed

to determine the thermally averaged internuclear distances (rg).

Quantum Chemical Calculations
The theoretical data presented in this guide were obtained using a variety of high-level

quantum chemical methods. The general workflow for these calculations is as follows:

Geometry Optimization: The molecular geometry of BeI₂ was optimized to find the minimum

energy structure. This was performed at different levels of theory, including Møller-Plesset

perturbation theory (MP2), density functional theory (DFT) with the B3LYP functional, and the

coupled-cluster singles and doubles with perturbative triples [CCSD(T)] method.[1]

Basis Sets: For the iodine atom, relativistic effective core potentials (ECPs) were employed

to account for relativistic effects, with the aug-cc-pVTZ-PP basis set used for the valence

electrons. For beryllium, the aug-cc-pVTZ basis set was used.

Vibrational Frequency Calculations: Following geometry optimization, harmonic vibrational

frequencies were calculated to confirm that the optimized structure corresponds to a true

minimum on the potential energy surface (no imaginary frequencies) and to predict the

vibrational spectrum.
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Software: These calculations are typically performed using computational chemistry software

packages such as Gaussian, ORCA, or MOLPRO.

Visualizations
Molecular Structure of Beryllium Diiodide
The following diagram illustrates the linear structure of the BeI₂ molecule, with the beryllium

atom at the center and the two iodine atoms bonded to it.

Be II

Click to download full resolution via product page

Caption: Linear molecular structure of beryllium diiodide (BeI₂).

Computational Workflow for BeI₂ Analysis
This diagram outlines the typical workflow for the theoretical investigation of beryllium
diiodide.
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Computational Protocol

Output Analysis

Method Selection (DFT, MP2, CCSD(T))

Basis Set Selection (e.g., aug-cc-pVTZ)

Geometry Optimization

Vibrational Frequency Calculation

Structural Parameters (Bond Length, Angle)

Property Calculation (e.g., Electronic Structure)

Spectroscopic Data (Vibrational Frequencies)Thermodynamic Properties

Click to download full resolution via product page

Caption: A typical computational workflow for the theoretical study of BeI₂.

Relationship Between Theoretical and Experimental
Studies
The synergy between theoretical calculations and experimental work is crucial for a

comprehensive understanding of molecular properties.
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Caption: Interplay between theoretical and experimental investigations of BeI₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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